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Compound of Interest

Compound Name: DIAVERIDINE HYDROCHLORIDE

Cat. No.: B1366903

This technical support center provides troubleshooting guides and frequently asked questions
(FAQSs) for researchers, scientists, and drug development professionals working with
diaveridine hydrochloride in animal models.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of diaveridine hydrochloride?

Al: Diaveridine hydrochloride is a synthetic diaminopyrimidine derivative that acts as a
competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the
folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to
tetrahydrofolate (THF).[1][3][4] THF is an essential cofactor for the synthesis of purines and
thymidylate, which are necessary for DNA and RNA synthesis.[3][5] By inhibiting DHFR,
diaveridine hydrochloride disrupts DNA synthesis, which is particularly effective against
rapidly proliferating cells like bacteria and protozoa.[1][3] This mechanism is the basis for its
use as an antimicrobial and coccidiostat, often in synergy with sulfonamides.[1][6]

Q2: What are the known acute toxic effects of diaveridine hydrochloride in rodents?

A2: Acute toxicity studies have established the median lethal dose (LD50) of diaveridine in
rodents. In Wistar rats, the oral LD50 is 3100 mg/kg body weight in males and 2330 mg/kg in
females.[7] For Sprague Dawley rats, the oral LD50 is reported to be greater than 2378 mg/kg
body weight.[8] In ICR mice, the oral LD50 is 1025 mg/kg body weight.[8] A clinical sign
observed in female Wistar rats before death was chromodacryorrhea (reddish tears).[7]
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Q3: What adverse effects have been observed in sub-chronic toxicity studies with diaveridine
hydrochloride in rats?

A3: Sub-chronic oral administration of diaveridine hydrochloride in Wistar rats for 90 days
has been shown to cause a range of adverse effects, particularly at higher doses.[7] These
include:

Body Weight: Significant decrease in body weight at doses of 1150 and 2000 mg/kg in the
diet.[7]

o Organ Weights: Significant increases in the relative weights of the brain, liver (females),
kidneys, and testes (males) at a dietary concentration of 2000 mg/kg.[7]

o Hematology: Significant decreases in hemoglobin and red blood cell count at 2000 mg/kg.[7]

» Clinical Chemistry: Significant increases in alkaline phosphatase and potassium, and
decreases in albumin and total protein (females) at 2000 mg/kg.[7]

» Histopathology: At 2000 mg/kg, findings included fibroblasts in the kidneys, cell swelling of
the glomerular zone in the adrenals, and inflammation in the liver.[7]

» No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for diaveridine in a 90-day rat
study was determined to be 230 mg/kg in the diet, which corresponds to 21.0-23.5 mg/kg
body weight per day.[7]

Q4: Is diaveridine hydrochloride genotoxic or mutagenic?

A4: The genotoxicity and mutagenicity of diaveridine have been investigated with mixed results.
While some studies using the mouse chromosome aberration, erythrocyte micronucleus, and
sperm abnormality tests were negative at doses of 128-512 mg/kg body weight, another study
using the comet assay showed different findings.[8][9] A single oral administration of diaveridine
was found to induce significant DNA damage in the liver, kidney, lung, and spleen cells of mice,
but not in bone marrow cells.[9] It has been suggested that the liver may detoxify the
compound before it reaches the bone marrow.[9] Some studies also indicate that diaveridine's
metabolites may play a role in its toxicity, as it was found to be mutagenic in one bacterial strain
after metabolic activation with hamster S9 mix.[4][10]
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Q5: Are there any known teratogenic effects of diaveridine hydrochloride?

A5: Based on available research, a teratogenicity test in female Sprague Dawley rats at a
dosage of 37 mg/kg body weight showed no toxicological signs.[8]
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Observed Issue

Potential Cause

Recommended Action

Unexpected mortality in
animals at lower than expected

doses.

Species or strain variability in
sensitivity. Error in dose

calculation or administration.

Verify LD50 for the specific
animal model being used.
Double-check all dose
calculations and administration
procedures. Ensure proper
vehicle is used for drug

delivery.

Significant weight loss or
reduced food intake in treated

animals.

High dose of diaveridine
hydrochloride leading to

systemic toxicity. Palatability

issues if administered in feed.

Refer to the NOAEL data and
consider reducing the dose. If
administered in feed, consider
alternative administration
routes like oral gavage to
ensure accurate dosing.
Monitor food and water

consumption daily.

Abnormal hematology or

clinical chemistry results.

Organ toxicity (e.qg., liver,

kidney).

Correlate blood work with
histopathological examination
of target organs. Consider
including interim sacrifices in
your study design to assess
the progression of organ

damage.

Inconsistent results in

genotoxicity assays.

Differences in metabolic
activation of diaveridine. The
specific assay's sensitivity to
different types of DNA

damage.

If using in vitro assays,
consider the inclusion of a
metabolic activation system
(e.g., S9 mix). For in vivo
studies, consider evaluating
multiple organs as the
genotoxic effects can be
organ-specific. The comet
assay may be more sensitive
for detecting certain types of
DNA damage induced by

diaveridine.[9]
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Ensure adequate hydration of

the animals. Monitor urine

] ] High doses of diaveridine output and consider
Crystalluria or other urinary ] ] ] ) )
) leading to the formation of performing urinalysis. If
tract issues. . _ o _
urinary tract calculi.[9] crystalluria is observed, it may

be necessary to adjust the

dose.

Data Presentation

Table 1: Acute Toxicity of Diaveridine Hydrochloride in Rodents

] Route of LD50 (mg/kg o
Animal Model Sex o ] ) Citation
Administration body weight)

Wistar Rat Male Oral 3100 [7]
Wistar Rat Female Oral 2330 [7]
Sprague Dawle

Prag Y N/A Oral >2378 [8]
Rat
ICR Mouse N/A Oral 1025 [8]

Table 2: Summary of Sub-Chronic (90-day) Toxicity Findings for Diaveridine Hydrochloride in
Wistar Rats (Dietary Administration)
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Dose (mg/kg in

Parameter . Observed Effect Citation
diet)
Body Weight 1150, 2000 Significant Decrease [7]
Relative Brain Weight 2000 Significant Increase [7]
Relative Liver Weight o
2000 Significant Increase [7]
(Female)
Relative Kidney o
] 2000 Significant Increase [7]
Weight
Relative Testis Weight o
2000 Significant Increase [7]
(Male)
Hemoglobin 2000 Significant Decrease [7]
Red Blood Cell Count 2000 Significant Decrease [7]
Alkaline Phosphatase 2000 Significant Increase [7]
Potassium 2000 Significant Increase [7]
Albumin (Female) 2000 Significant Decrease [7]
Total Protein (Female) 2000 Significant Decrease [7]
No Observed Adverse
NOAEL 230 [7]

Effects

Experimental Protocols

1. Acute Oral Toxicity Study (Up-and-Down Procedure - adapted)

e Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant
females.

e Housing: Housed in appropriate conditions with controlled temperature, humidity, and light
cycle. Access to standard chow and water ad libitum, except for a brief fasting period before
dosing.
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Dose Administration:

o

Fast animals overnight prior to dosing.

[¢]

Prepare a formulation of diaveridine hydrochloride in a suitable vehicle (e.g., water, corn
oil).

[¢]

Administer a single oral dose using a gavage needle.

[¢]

The initial dose can be selected based on existing data, with subsequent doses adjusted
up or down depending on the outcome for the previously dosed animal.

Observations:

o Observe animals closely for the first several hours post-dosing and then periodically for at
least 14 days.

o Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory
patterns, autonomic and central nervous system effects) and mortality.

o Record body weights at regular intervals.
Endpoint: The LD50 is calculated based on the pattern of mortality.
. Sub-Chronic (90-Day) Oral Toxicity Study in Rats
Animals: Young, healthy rats (e.g., Wistar), with animals of both sexes in each group.

Groups: At least three dose groups and a control group. Doses should be selected to elicit a
toxic effect at the highest dose, a no-observed-adverse-effect level (NOAEL) at the lowest
dose, and intermediate effects at a mid-dose.

Diet Preparation: Diaveridine hydrochloride is mixed into the standard rodent diet at the
specified concentrations.

Administration: Animals have free access to the medicated or control diet and drinking water
for 90 days.
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Observations:
o Daily: Clinical signs of toxicity and mortality.
o Weekly: Detailed clinical observations, body weight, and food consumption.
o At termination (and possibly at interim points):
» Blood samples collected for hematology and clinical chemistry analysis.
» Urine samples collected for urinalysis.
» Gross necropsy of all animals.
= Organ weights (e.g., brain, heart, liver, kidneys, spleen, adrenals, gonads) are recorded.

» Histopathological examination of a comprehensive set of tissues from all animals in the
control and high-dose groups, and any gross lesions from other groups.

. In Vivo Comet Assay for Genotoxicity
Animals: Typically mice or rats.

Dose Administration: Administer diaveridine hydrochloride, usually via oral gavage, at
multiple dose levels, along with a vehicle control and a positive control.

Sample Collection: At a predetermined time after dosing (e.g., 2-6 hours and 24 hours),
euthanize the animals and collect target organs (e.g., liver, kidneys, spleen, lung).

Cell Isolation: Prepare single-cell suspensions from the collected organs.
Comet Assay Procedure:
o Embed the isolated cells in a low-melting-point agarose on a microscope slide.

o Lyse the cells using a high-salt and detergent solution to remove membranes and
histones, leaving behind the nucleoid.
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o Subiject the slides to electrophoresis under alkaline conditions to allow damaged DNA
fragments to migrate out of the nucleoid, forming a "comet tail."

o Stain the DNA with a fluorescent dye (e.g., ethidium bromide).

e Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of
DNA damage using image analysis software (measuring parameters like tail length, tail
intensity, and tail moment).
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Caption: Mechanism of action of Diaveridine Hydrochloride via DHFR inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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